N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, a cyanomethyl group, and a cyclopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with bidentate reagents to form heterocyclic compounds.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and radical initiators for trifluoromethylation . Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and the use of solvents or catalysts.
Major Products
The major products formed from these reactions include various heterocyclic compounds and substituted benzamides, which can have significant biological activity .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various molecular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trifluoromethyl-substituted benzamides .
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its potential for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18(7-6-17)11-4-5-11/h1-3,8,11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTCNUSSCJQAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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